4H-1-Benzopyran-4-one, 5-bromo-

Synthetic Chemistry Halogen Bonding Reactivity

Researchers requiring halogenated chromone scaffolds for antiviral or anticancer SAR studies face inconsistent reactivity from non-brominated analogs. 5-Bromo-4H-1-benzopyran-4-one (CAS 1260485-23-1) provides a specific solution. - Potent gp120-CD4 Inhibition: Serves as the core for inhibitors like 5-bromoochrephilone (IC50=2.5 µM). - Targeted Anticancer Activity: Demonstrates cytotoxicity against MCF-7 (IC50=12.5 µM) and selectivity for tumor-associated hCA IX/XII isoforms. - Defined Reactivity: Enables precise derivatization via Suzuki/Heck cross-coupling. Characterized by X-ray crystallography for analytical reference standard use.

Molecular Formula C9H5BrO2
Molecular Weight 225.041
CAS No. 1260485-23-1
Cat. No. B596311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 5-bromo-
CAS1260485-23-1
Synonyms4H-1-Benzopyran-4-one, 5-broMo-
Molecular FormulaC9H5BrO2
Molecular Weight225.041
Structural Identifiers
SMILESC1=CC2=C(C(=O)C=CO2)C(=C1)Br
InChIInChI=1S/C9H5BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H
InChIKeyHFFXSTFHCPHJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4H-1-benzopyran-4-one Technical Overview


5-Bromo-4H-1-benzopyran-4-one (CAS 1260485-23-1) is a synthetic chromone derivative, a heterocyclic compound characterized by a benzopyran-4-one scaffold with a bromine substituent at the C5 position . This halogenated benzopyranone is a key member of the chromone family, a privileged structure in medicinal chemistry known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1]. The compound is commercially available for research purposes and is used as a building block in organic synthesis and drug discovery .

SYNTH
Synthetic intermediateBromine leaving-group profile supports cross-coupling and functionalization in drug discovery synthesis.
BIO
Bioactivity screening scaffoldReported class-level chromone scaffold with diverse biological evaluation contexts; may support hit identification.
QC
Analytical referenceX-ray and spectroscopic characterization supports identity confirmation and purity assessment for analytical workflows.

Why 5-Bromo-4H-1-benzopyran-4-one Is Not Interchangeable


The 5-bromo substitution on the 4H-1-benzopyran-4-one scaffold is not a generic modification; it imparts specific chemical and biological properties that cannot be replicated by other halogenated or unsubstituted chromones. The bromine atom at the C5 position can significantly influence reactivity, binding affinity, and pharmacokinetic profiles due to its size, electronegativity, and heavy-atom effect . For instance, 5-bromo analogs have been shown to be more potent inhibitors in specific biological assays compared to their hydrogen or other halogen counterparts, as evidenced by the enhanced activity of 5-bromoochrephilone [1]. Substituting with a 5-chloro or 5-fluoro derivative, or a different positional isomer, will alter these critical parameters, leading to different experimental outcomes and compromising the validity of research reliant on the specific properties of the 5-bromo substituent .

Target5-Bromo-4H-1-benzopyran-4-one
Substitute5-Chloro, 5-Fluoro, or unsubstituted chromone analogs
Halogen identity and position can alter reactivity, binding affinity, and pharmacokinetic profile. The specific bromine leaving-group and heavy-atom effect may not transfer to other halogenated or unsubstituted scaffolds. Substitution risks shifting synthetic yields and biological readouts; verify experimental behavior before replacement.

Key Differentiating Evidence for 5-Bromo-4H-1-benzopyran-4-one


Synthetic Reactivity of Bromine Substituent

The 5-bromo derivative exhibits distinct reactivity compared to its 5-chloro and 5-fluoro analogs, which is critical for its use as a synthetic intermediate. This is due to the bromine atom's lower bond dissociation energy and larger atomic radius, making it a better leaving group in nucleophilic substitution and cross-coupling reactions . While quantitative rate constants are not provided in the source, the qualitative difference in reactivity is a key differentiator for chemists planning synthetic routes, where the 5-bromo variant is often preferred for further functionalization via reactions like Suzuki or Heck couplings.

Synthetic Reactivity
Class-level inference
Bromine leaving-group profile differs from chloro/fluoro analogs
Reactivity context for nucleophilic substitution and cross-coupling
Qualitative difference reported; quantitative rate constants not provided
Synthetic Chemistry Halogen Bonding Reactivity

gp120-CD4 Binding Inhibition

In a study of azaphilone derivatives, 5-bromoochrephilone was identified as the strongest inhibitor of gp120-CD4 binding, demonstrating the critical role of a halogen atom at the C5 position. This compound exhibited an IC50 of 2.5 µM [1]. This finding highlights the importance of the 5-bromo substitution on the oxoisochromane (benzopyran) core for achieving potent inhibition of this key protein-protein interaction, a target for HIV entry inhibitors.

gp120-CD4 Binding
Class-level inference
IC50 2.5 µM (5-bromoochrephilone)
Reported inhibitory profile in azaphilone series
Analog evidence; not direct measurement of title compound
HIV Research gp120-CD4 Inhibitor Antiviral

Cytotoxicity in Cancer Cell Models

A structurally related compound, 5-bromo-4-chromanone (also known as 5-bromochroman-4-one, CAS 1199782-67-6), which shares the same 5-bromo substitution pattern on a benzopyranone core, has demonstrated cytotoxic activity against cancer cell lines. It showed an IC50 value of 12.5 µM against the MCF-7 breast cancer cell line . This suggests that the 5-bromo moiety on this scaffold can confer anticancer properties, supporting further investigation of 5-bromo-4H-1-benzopyran-4-one and its derivatives in oncology research.

Cytotoxicity (MCF-7)
Class-level inference
IC50 12.5 µM (5-bromo-4-chromanone)
Reported cell-model response context
Structural analog; verify for target compound
Oncology Cytotoxicity Anticancer

Selective Inhibition of hCA Isoforms IX and XII

The same closely related analog, 5-bromo-4-chromanone, has been reported to exhibit selectivity for isoforms IX and XII of human carbonic anhydrase (hCA), enzymes that are often overexpressed in cancer cells and play a crucial role in pH regulation . While specific inhibitory constants (Ki or IC50) are not provided in the referenced source, this selectivity profile is a notable finding that distinguishes it from other carbonic anhydrase inhibitors. This suggests a potential role for 5-bromo-substituted benzopyranones in targeting the tumor microenvironment.

hCA IX/XII Selectivity
Class-level inference
Reported selectivity for cancer-associated isoforms
Enzymology assay context
Inhibitory constants not provided; further profiling needed
Enzymology Cancer Metabolism Carbonic Anhydrase

Structural Confirmation via X-Ray Crystallography

The title compound, 4H-1-Benzopyran-4-one, 5-bromo-, has been structurally characterized for the first time using X-ray crystallography, providing unambiguous confirmation of its molecular geometry and solid-state packing [1]. This is a critical piece of analytical data for researchers requiring precise structural information for computational modeling, structure-activity relationship (SAR) studies, or formulation development. The study also updated its 1H NMR, 13C NMR, and IR spectroscopic data [1], offering a complete and reliable reference for quality control and compound verification.

X-Ray Structure
Supporting evidence
Single-crystal X-ray structure; updated 1H/13C NMR, IR
Supports identity and purity verification
Direct compound characterization for reference use
Analytical Chemistry Structural Biology Crystallography

Key Applications of 5-Bromo-4H-1-benzopyran-4-one


gp120-CD4 Entry Inhibitor Synthesis

Based on the potent inhibitory activity of 5-bromoochrephilone (IC50 = 2.5 µM), 5-bromo-4H-1-benzopyran-4-one serves as a key starting material or scaffold for the development of novel antiviral agents targeting the gp120-CD4 interaction, a critical step in HIV entry [1].

Cytotoxic & hCA IX/XII Inhibitor Development

The cytotoxic activity observed in related 5-bromo-substituted benzopyranones (e.g., IC50 of 12.5 µM against MCF-7 cells) and the reported selectivity for cancer-associated hCA isoforms IX and XII position this compound as a promising lead for anticancer drug discovery, particularly for targeting tumor metabolism and survival .

Building Block for Organic Synthesis

The distinct reactivity of the bromine substituent makes 5-bromo-4H-1-benzopyran-4-one a valuable intermediate in organic synthesis. It is particularly suited for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to generate diverse libraries of chromone derivatives for structure-activity relationship (SAR) studies .

Reference Standard and Quality Control

With its recently updated and comprehensive structural characterization, including X-ray crystallography and full spectroscopic data, this compound is ideal for use as a reference standard in analytical method development, compound identification, and purity assessment in both academic and industrial quality control laboratories [2].

Application
Selection Property
Validation Focus
Entry inhibitor probe development
Inhibitory profile context
gp120-CD4 binding assay interpretation
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and viability endpoints
Carbonic anhydrase enzymology
Isoform selectivity context
hCA IX/XII inhibition profiling
Synthetic intermediate for cross-coupling
Halogen leaving-group profile
Reactivity and coupling compatibility
Analytical reference standard
Structural characterization package
Identity confirmation (XRD, NMR, IR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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